9-(2,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(2,4-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound belongs to the quinazoline family, which is known for its diverse biological activities, including anticancer, antihistaminic, and CNS actions such as analgesic, anti-inflammatory, sedative-hypnotic, and anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichlorophenyl hydrazine with 6,6-dimethyl-4H,5H,7H,9H-quinazolin-8-one in the presence of a suitable cyclizing agent . The reaction is usually carried out at elevated temperatures (55-60°C) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, leading to better product quality and reduced waste .
Chemical Reactions Analysis
Types of Reactions
9-(2,4-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 9-(2,4-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind effectively to matrix metalloproteinase 9 (MMP-9) and dihydroorotase, which are involved in cancer progression . The compound’s ability to inhibit these targets contributes to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-c]quinazolines
- 1,2,4-tetrazolo[4,3-c]quinazolines
- Pyrroloquinazolines
- 4-phenethylaminoquinazolines
- 2,3,6-trisubstituted aminoquinazolines
- Benzothiazolyl quinazolinones
Uniqueness
Compared to these similar compounds, 9-(2,4-dichlorophenyl)-6,6-dimethyl-4H,5H,7H,9H-[1,2,3,4]tetrazolo[5,1-b]quinazolin-8-one stands out due to its unique combination of a tetrazole ring fused with a quinazoline core, which enhances its biological activity and specificity towards certain molecular targets .
Properties
Molecular Formula |
C16H15Cl2N5O |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
9-(2,4-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C16H15Cl2N5O/c1-16(2)6-11-13(12(24)7-16)14(23-15(19-11)20-21-22-23)9-4-3-8(17)5-10(9)18/h3-5,14H,6-7H2,1-2H3,(H,19,20,22) |
InChI Key |
JWKGTDXLANOKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NN=N3)N2)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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